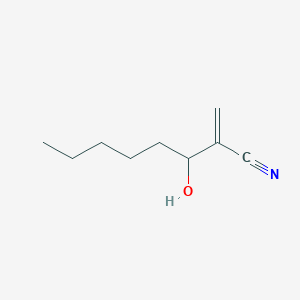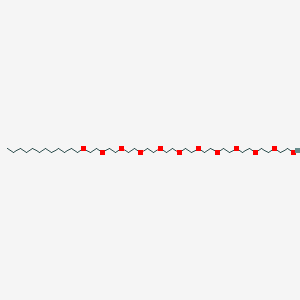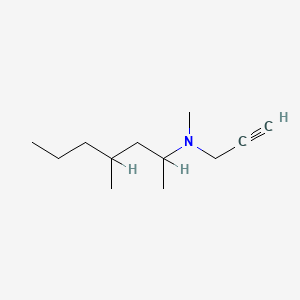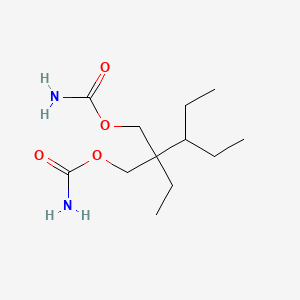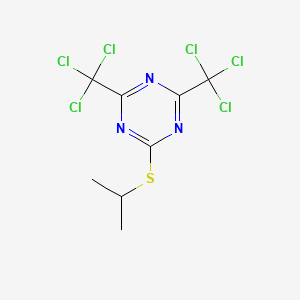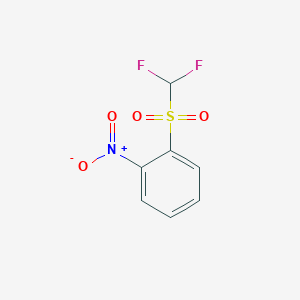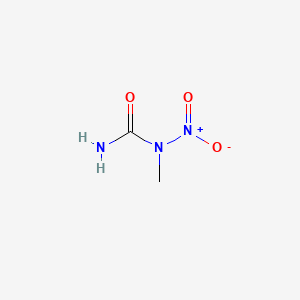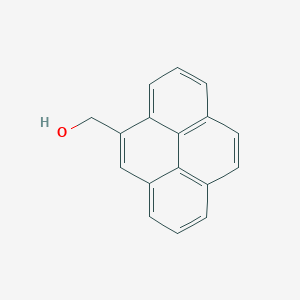
(Pyren-4-YL)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Pyren-4-YL)methanol, also known as 4-Pyrenemethanol, is an organic compound with the molecular formula C₁₇H₁₂O. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and features a hydroxymethyl group attached to the fourth position of the pyrene ring. This compound is notable for its unique photophysical and electronic properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
(Pyren-4-YL)methanol can be synthesized through several methods. One common approach involves the reduction of pyrene-4-carboxaldehyde using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in anhydrous solvents like tetrahydrofuran (THF) under inert atmosphere conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale reduction processes using similar reducing agents but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure consistent product quality, and the final product is purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
(Pyren-4-YL)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to pyrene-4-carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction can convert it to pyrene-4-methane using stronger reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous THF.
Substitution: Thionyl chloride for converting hydroxyl to chloride, followed by nucleophilic substitution.
Major Products
Oxidation: Pyrene-4-carboxylic acid.
Reduction: Pyrene-4-methane.
Substitution: Various substituted pyrene derivatives depending on the nucleophile used.
Scientific Research Applications
(Pyren-4-YL)methanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (Pyren-4-YL)methanol largely depends on its application. In biological systems, it can intercalate with DNA, disrupting normal cellular processes. Its photophysical properties allow it to act as a fluorescent probe, emitting light upon excitation. In materials science, its rigid structure and electronic properties make it an excellent candidate for constructing MOFs and other advanced materials .
Comparison with Similar Compounds
Similar Compounds
Pyrene: The parent compound, lacking the hydroxymethyl group.
Pyrene-4-carboxaldehyde: An intermediate in the synthesis of (Pyren-4-YL)methanol.
Pyrene-4-carboxylic acid: An oxidation product of this compound.
Uniqueness
This compound is unique due to its combination of a polycyclic aromatic hydrocarbon structure with a functional hydroxymethyl group. This combination imparts unique photophysical properties and reactivity, making it valuable in diverse applications ranging from materials science to biological research .
Properties
CAS No. |
22245-54-1 |
|---|---|
Molecular Formula |
C17H12O |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
pyren-4-ylmethanol |
InChI |
InChI=1S/C17H12O/c18-10-14-9-13-5-1-3-11-7-8-12-4-2-6-15(14)17(12)16(11)13/h1-9,18H,10H2 |
InChI Key |
LABNFNHSRBDQDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=C(C4=CC=CC(=C43)C=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3-Methyl-4-nitrosophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14702067.png)
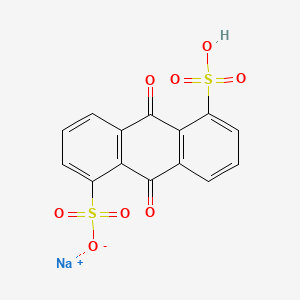
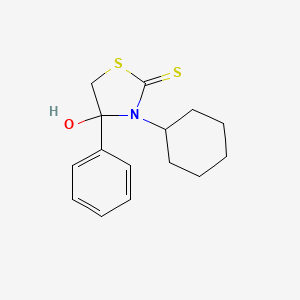
![1-Chloro-4-[(Z)-phenyl-ONN-azoxy]benzene](/img/structure/B14702073.png)
![1,2,3,4,6,7,8,9-Octaphenyl-5-silaspiro[4.4]nona-1,3,6,8-tetraene](/img/structure/B14702079.png)

